4-[benzyl(methyl)sulfamoyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide
CAS No.: 896304-89-5
Cat. No.: VC7389468
Molecular Formula: C22H21N3O3S2
Molecular Weight: 439.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896304-89-5 |
|---|---|
| Molecular Formula | C22H21N3O3S2 |
| Molecular Weight | 439.55 |
| IUPAC Name | 4-[benzyl(methyl)sulfamoyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide |
| Standard InChI | InChI=1S/C22H21N3O3S2/c1-15-16(2)29-22(20(15)13-23)24-21(26)18-9-11-19(12-10-18)30(27,28)25(3)14-17-7-5-4-6-8-17/h4-12H,14H2,1-3H3,(H,24,26) |
| Standard InChI Key | CXNFPJGHXNPTRE-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)C |
Introduction
4-[benzyl(methyl)sulfamoyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide is a synthetic organic compound characterized by its sulfamoyl and benzamide functional groups. These structural features suggest potential applications in medicinal chemistry, particularly in drug design targeting biological pathways where sulfonamide and thiophene derivatives are active.
Structural Characteristics
The compound has the following structural features:
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Sulfamoyl Group: The benzyl(methyl)sulfamoyl moiety contributes to the molecule's hydrophilicity and potential for hydrogen bonding.
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Thiophene Derivative: The presence of a substituted thiophene ring, specifically with cyano and methyl groups, enhances its electron-withdrawing and lipophilic properties.
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Benzamide Backbone: This structure is often associated with bioactivity in pharmaceutical agents.
Potential Applications
The compound's structure suggests its relevance in:
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Pharmacology: Sulfonamide derivatives are known for antimicrobial, anti-inflammatory, and anticancer activities.
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Molecular Docking Studies: The cyano group and aromatic rings may allow interactions with enzyme active sites or receptors.
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Synthetic Chemistry: Its synthesis could involve nucleophilic substitution or condensation reactions.
Synthesis Pathway
While specific synthesis data for this compound is unavailable in the provided sources, similar compounds are synthesized via:
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Reaction of benzyl(methyl)sulfonamide with an appropriate benzoyl chloride derivative.
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Introduction of the thiophene ring through cyclization reactions involving sulfur-containing precursors.
Analytical Characterization
Compounds like this are typically characterized using:
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Nuclear Magnetic Resonance (NMR): To confirm the chemical environment of protons and carbons.
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): To identify functional groups such as sulfonamides and amides.
Biological Significance
Sulfonamide derivatives have been widely studied for their pharmacological properties:
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Antimicrobial Activity: Many sulfonamides inhibit bacterial dihydropteroate synthase.
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Anti-inflammatory Potential: Thiophene derivatives are known to modulate inflammatory pathways.
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Anticancer Properties: Compounds with cyano and aromatic groups often exhibit cytotoxicity against cancer cell lines.
| Property | Description |
|---|---|
| Molecular Formula | C20H19N3O2S2 |
| Functional Groups | Sulfamoyl, Benzamide, Cyano |
| Potential Applications | Antimicrobial, Anti-inflammatory, Anticancer |
| Analytical Techniques | NMR, IR, MS |
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